阿沙匹坦
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
阿萨皮兰特,也称为 S-555739,是一种强效且选择性的前列腺素 D2 受体 (DP1 受体) 拮抗剂。它是由志贺制药株式会社开发的 ,在治疗各种炎症性疾病,包括过敏性鼻炎和哮喘方面显示出巨大的潜力 。 阿萨皮兰特的分子式为 C24H27N3O7S,它对 DP1 受体表现出高亲和力和选择性 .
科学研究应用
化学: 用作模型化合物,以研究受体-配体相互作用以及结构修饰对受体亲和力的影响.
生物学: 研究它在调节免疫反应和减少炎症中的作用.
工业: 用于开发新的抗炎药物和制剂.
作用机制
阿萨皮兰特通过选择性地结合并拮抗 DP1 受体发挥作用,DP1 受体参与前列腺素 D2 信号通路。 通过抑制该受体,阿萨皮兰特减少免疫细胞的迁移和活化,从而降低整体炎症反应 。 这种机制使其成为治疗各种炎症性疾病的有希望的候选药物 .
类似化合物:
OC000459: 另一种具有类似抗炎特性的 DP1 受体拮抗剂。
ADC-3680: 一种用于治疗哮喘和过敏性鼻炎的选择性 DP2 受体拮抗剂.
比较: 阿萨皮兰特在其对 DP1 受体的高选择性和亲和力方面是独一无二的,这使其与其他类似化合物区分开来。 它强大的抗炎作用和潜在的治疗应用使其成为前列腺素受体拮抗剂类药物的宝贵补充 .
生化分析
Biochemical Properties
Asapiprant acts as an antagonist for the DP1 receptor, a protein that plays a crucial role in the biochemical reactions related to inflammation . By binding to the DP1 receptor, Asapiprant can inhibit the signaling of prostaglandin D2 (PGD2), a major metabolic product of the cyclo-oxygenase pathway . This interaction can potentially suppress the pro-inflammatory effects of PGD2, which are relevant to the pathophysiology of allergic airway disease .
Cellular Effects
Asapiprant has been shown to have significant effects on various types of cells and cellular processes. For instance, in animal models of allergic diseases, treatment with Asapiprant resulted in significant suppression of antigen-induced nasal resistance, nasal secretion, and cell infiltration in nasal mucosa . Moreover, Asapiprant-treated mice exhibited enhanced antimicrobial activity in circulating neutrophils and elevated levels of reactive oxygen species (ROS) in lung macrophages/monocytes .
Molecular Mechanism
The molecular mechanism of Asapiprant involves its binding to the DP1 receptor, thereby inhibiting the signaling of PGD2 . This can lead to a reduction in the pro-inflammatory effects of PGD2, contributing to the potential anti-inflammatory therapeutic effects of Asapiprant .
Temporal Effects in Laboratory Settings
In laboratory settings, Asapiprant has been observed to have significant effects over time. For instance, when orally administered to sheep for 4 days, Asapiprant significantly suppressed antigen-induced nasal resistance . This suggests that Asapiprant may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Asapiprant have been observed to vary with different dosages in animal models. For example, treatment with 3 and 30 mg/kg of Asapiprant in pigs significantly suppressed nasal secretion . This suggests that the effects of Asapiprant can be dose-dependent.
Metabolic Pathways
Asapiprant is involved in the metabolic pathways related to the signaling of PGD2 . By acting as an antagonist for the DP1 receptor, Asapiprant can inhibit the signaling of PGD2, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its role as a DP1 receptor antagonist, it is likely that Asapiprant interacts with transporters or binding proteins that are involved in the signaling of PGD2 .
Subcellular Localization
As a DP1 receptor antagonist, Asapiprant likely exerts its effects at the locations where the DP1 receptor is present .
准备方法
合成路线和反应条件: 阿萨皮兰特的合成涉及多个步骤,包括形成关键中间体,以及它们随后反应形成最终化合物。具体的合成路线是专有的,但通常涉及以下步骤:
- 通过一系列缩合和环化反应形成核心结构。
- 引入官能团以增强受体亲和力和选择性。
- 纯化和结晶以获得高纯度的最终产品 .
工业生产方法: 阿萨皮兰特的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
- 优化反应条件,以最大限度地提高产率并最大程度地减少杂质。
- 使用工业级试剂和溶剂。
- 实施严格的质量控制措施,以确保最终产品的稳定性和纯度 .
化学反应分析
反应类型: 阿萨皮兰特会发生各种化学反应,包括:
氧化: 将特定官能团转化为其氧化形式。
还原: 还原某些官能团以提高稳定性。
取代: 引入不同的取代基以改变化合物的性质.
常用试剂和条件:
氧化: 常用的氧化剂,例如高锰酸钾或过氧化氢。
还原: 还原剂,如硼氢化钠或氢化铝锂。
取代: 在受控条件下使用卤化剂或亲核试剂.
相似化合物的比较
OC000459: Another DP1 receptor antagonist with similar anti-inflammatory properties.
ADC-3680: A selective DP2 receptor antagonist used for treating asthma and allergic rhinitis.
Comparison: ASAPIPRANT is unique in its high selectivity and affinity for the DP1 receptor, which distinguishes it from other similar compounds. Its potent anti-inflammatory effects and potential therapeutic applications make it a valuable addition to the class of prostaglandin receptor antagonists .
属性
IUPAC Name |
2-[2-(1,3-oxazol-2-yl)-5-[4-(4-propan-2-yloxyphenyl)sulfonylpiperazin-1-yl]phenoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O7S/c1-17(2)34-19-4-6-20(7-5-19)35(30,31)27-12-10-26(11-13-27)18-3-8-21(24-25-9-14-32-24)22(15-18)33-16-23(28)29/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZNWNTZRWXTJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C4=NC=CO4)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932372-01-5 |
Source
|
Record name | Asapiprant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932372015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ASAPIPRANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2LW71CRGL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does asapiprant exert its therapeutic effect against infections like Streptococcus pneumoniae?
A1: Asapiprant is a selective antagonist of the prostaglandin D2 receptor 1 (DP1). [, ] By blocking DP1, asapiprant disrupts the downstream signaling cascade initiated by prostaglandin D2 (PGD2), a molecule involved in inflammatory responses. [, ] In the context of Streptococcus pneumoniae infection, asapiprant has been shown to enhance the antimicrobial activity of neutrophils in circulation and boost reactive oxygen species (ROS) production in lung macrophages/monocytes. [] This enhanced immune response, coupled with improved pulmonary barrier integrity, helps limit bacterial dissemination from the lungs to the bloodstream. []
Q2: Is asapiprant effective against viral infections like COVID-19?
A2: Research suggests that asapiprant might hold therapeutic potential for COVID-19, particularly in older demographics. [, ] Studies using mouse models infected with a mouse-adapted SARS-CoV-2 demonstrated that asapiprant treatment protected aged mice from severe disease. [, ] The research highlights the role of the PLA2G2D-PGD2/DP1 pathway in age-related COVID-19 severity and suggests DP1 antagonism as a potential therapeutic strategy. [, ]
Q3: Are there any known drug interactions with asapiprant?
A3: Recent studies utilizing machine learning models identified asapiprant as a moderate inhibitor of cytochrome P450 2C9 (CYP2C9), a major drug-metabolizing enzyme in the liver. [] This finding suggests a potential for drug-drug interactions, particularly with medications metabolized by CYP2C9. Further research is necessary to determine the clinical relevance of this interaction and potential dosage adjustments required when co-administering asapiprant with CYP2C9 substrates.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。